molecular formula C20H24N2O4 B269285 N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide

Katalognummer B269285
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: NFPMOFVJPGMQRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide, also known as GW501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders. Despite its banned status in sports, GW501516 continues to be studied for its potential therapeutic applications.

Wirkmechanismus

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased HDL cholesterol levels. It also has anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its effects on lipid and glucose metabolism, N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide has been shown to have other biochemical and physiological effects. It has been shown to increase endurance in animal models, possibly by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. It has also been shown to have neuroprotective effects, possibly by increasing the expression of genes involved in synaptic plasticity and neurotrophin signaling.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide in lab experiments is its high potency and selectivity for PPARδ. This allows for precise manipulation of PPARδ activity without affecting other nuclear receptors. However, one limitation is its potential for off-target effects, as PPARδ is expressed in many tissues throughout the body. It is also important to consider the potential for N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide to interact with other drugs or compounds in experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide. One area of interest is its potential use in the treatment of metabolic and cardiovascular diseases, particularly in combination with other drugs or lifestyle interventions. Another area of interest is its potential use in cancer treatment, as it has been shown to have anti-tumor effects in vitro. Additionally, further research is needed to fully understand the potential risks and benefits of N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide use in humans, particularly in the context of athletic performance enhancement.

Synthesemethoden

The synthesis of N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide involves several steps, including the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-methoxyphenylacetyl chloride. This is then reacted with 4-aminophenol to form 2-methoxy-N-(4-hydroxyphenyl)acetamide. The final step involves the reaction of this compound with 3-methylbutyryl chloride to form N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase high-density lipoprotein (HDL) cholesterol levels in animal models. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit tumor growth in vitro.

Eigenschaften

Produktname

N-(4-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-3-methylbutanamide

Molekularformel

C20H24N2O4

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-[4-[[2-(2-methoxyphenoxy)acetyl]amino]phenyl]-3-methylbutanamide

InChI

InChI=1S/C20H24N2O4/c1-14(2)12-19(23)21-15-8-10-16(11-9-15)22-20(24)13-26-18-7-5-4-6-17(18)25-3/h4-11,14H,12-13H2,1-3H3,(H,21,23)(H,22,24)

InChI-Schlüssel

NFPMOFVJPGMQRU-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Kanonische SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.